
Ethyl 8-fluoroquinoline-3-carboxylate
Overview
Description
Ethyl 8-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10FNO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as Ethyl 8-fluoroquinoline-3-carboxylate, often involves the Friedlander condensation of o-aminobenzophenones and diethylmalonate . This reaction is followed by a reaction with POCl3 to obtain the final product .
Molecular Structure Analysis
The molecular structure of Ethyl 8-fluoroquinoline-3-carboxylate consists of 12 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 219.21 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 8-fluoroquinoline-3-carboxylate include a molecular weight of 219.21 . The density and boiling point of this compound are predicted to be 1.249±0.06 g/cm3 and 312.9±22.0 °C, respectively .
Scientific Research Applications
Antibacterial Applications
Ethyl 8-fluoroquinoline-3-carboxylate is a key precursor in the synthesis of fluoroquinolones, a class of antibacterial agents. These compounds are particularly effective due to their ability to inhibit bacterial DNA gyrase, which is crucial for DNA replication. The introduction of a fluorine atom at the 8-position of the quinoline ring structure has been shown to enhance the antibacterial properties, making these derivatives potent against a wide spectrum of bacteria, including strains resistant to other antibacterial drugs .
Anticancer Research
In cancer research, derivatives of Ethyl 8-fluoroquinoline-3-carboxylate have been explored for their potential to inhibit key processes in cancer cell proliferation. For instance, certain derivatives have shown efficacy in inhibiting the phosphorylation of the STAT3 transcription activator, a protein involved in the development and progression of many cancers . This suggests a promising avenue for the development of new anticancer therapies.
Tuberculostatic Activity
The compound has also been investigated for its tuberculostatic activity. Tuberculosis (TB) remains a major global health challenge, and the development of new therapeutic agents is critical. Ethyl 8-fluoroquinoline-3-carboxylate derivatives have been studied for their potential to act as tuberculostatic agents, providing a new approach to combat TB .
Drug Discovery and Development
In the realm of drug discovery, Ethyl 8-fluoroquinoline-3-carboxylate serves as a versatile building block. Its unique structure allows for the creation of a diverse array of pharmacologically active molecules. Researchers have utilized this compound in the development of drugs with antimicrobial, antitumor, and anti-inflammatory properties, expanding the arsenal of available therapeutic agents.
Organic Synthesis
Ethyl 8-fluoroquinoline-3-carboxylate is instrumental in organic synthesis, particularly in the construction of complex molecular architectures. Its reactivity enables it to undergo various chemical transformations, making it a valuable compound for synthesizing novel organic molecules with potential applications in medicinal chemistry and material science.
Enzyme Inhibition Studies
This compound is also used in studies aimed at enzyme inhibition. By modifying the quinoline structure, researchers can investigate the interaction between the compound and target enzymes, leading to insights into enzyme function and the development of enzyme inhibitors that can be used to treat diseases .
Safety and Hazards
Ethyl 8-fluoroquinoline-3-carboxylate is intended for research and development use only and is not recommended for medicinal, household, or other uses . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Mechanism of Action
Target of Action
Ethyl 8-fluoroquinoline-3-carboxylate, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial drugs .
Mode of Action
Fluoroquinolones, including Ethyl 8-fluoroquinoline-3-carboxylate, inhibit bacterial DNA-gyrase . They bind to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This formation of ternary complexes of drug, enzyme, and DNA blocks the progress of the replication fork , thereby inhibiting bacterial DNA replication and leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 8-fluoroquinoline-3-carboxylate is bacterial DNA replication . By inhibiting DNA-gyrase, the compound disrupts the replication process, leading to the cessation of bacterial growth and eventually, bacterial cell death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good oral bioavailability and broad tissue distribution . They are metabolized in the liver and excreted via the kidneys .
Result of Action
The inhibition of DNA-gyrase by Ethyl 8-fluoroquinoline-3-carboxylate leads to the disruption of bacterial DNA replication . This results in the cessation of bacterial growth and eventually leads to bacterial cell death . Therefore, Ethyl 8-fluoroquinoline-3-carboxylate exhibits antibacterial activity .
Action Environment
The action, efficacy, and stability of Ethyl 8-fluoroquinoline-3-carboxylate can be influenced by various environmental factors.
properties
IUPAC Name |
ethyl 8-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWANFMWJBLPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573652 | |
| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-fluoroquinoline-3-carboxylate | |
CAS RN |
71082-35-4 | |
| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



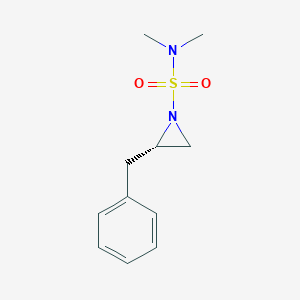

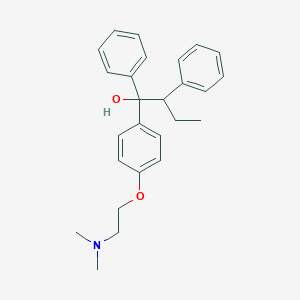
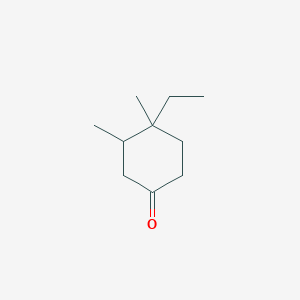
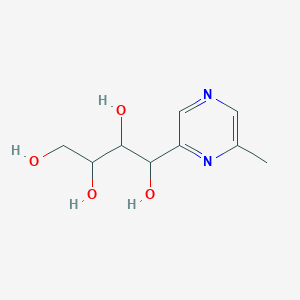
![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)
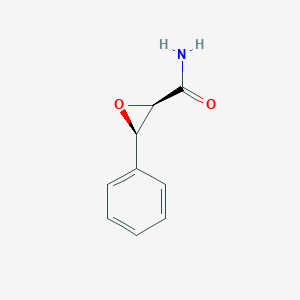

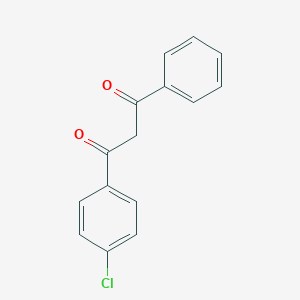

![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
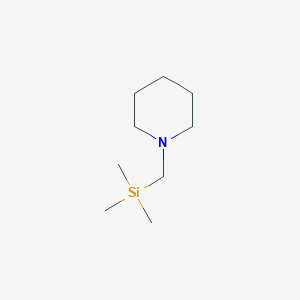

![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)